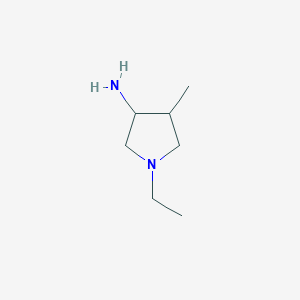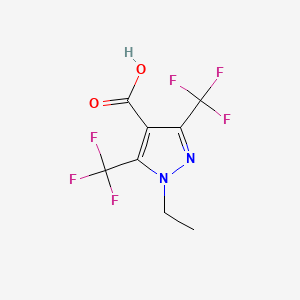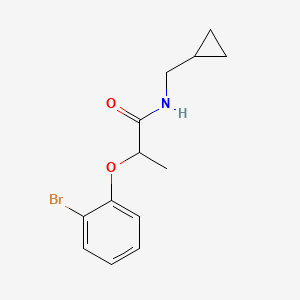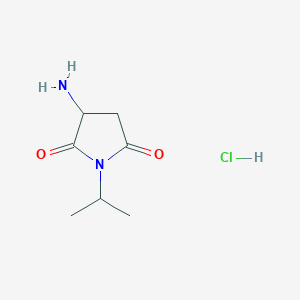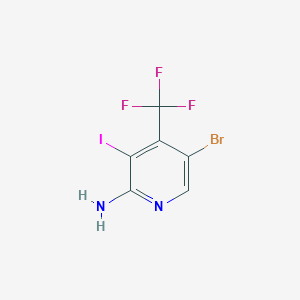
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine
Descripción general
Descripción
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H3BrF3IN2 . It has a molecular weight of 366.91 . This compound is a derivative of pyridin-2-amine, which is a type of pyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine consists of a pyridine ring substituted with bromo, iodo, and trifluoromethyl groups . The exact structure and conformation of this compound could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Functionalization
One significant application of derivatives similar to 5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine is in the field of organic synthesis, where they serve as intermediates for the development of complex molecules. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the utility of halogenated pyridines in constructing heterocyclic compounds with potential pharmacological activities. This method emphasizes the versatility of primary amines in reactions, yielding high-purity products under environmentally friendly conditions (Aquino et al., 2015).
Spectroscopic and Theoretical Studies
Spectroscopic and optical studies, including density functional theory (DFT) analyses, provide insights into the electronic and structural properties of halogenated pyridines. For example, detailed spectroscopic characterization and computational studies have been used to investigate the non-linear optical (NLO) properties and molecular interactions of these compounds, contributing to our understanding of their potential in material sciences (Vural & Kara, 2017).
Biological Applications
Investigations into the biological activities of halogenated pyridines reveal their potential in developing new therapeutic agents. Studies on the interaction of these compounds with DNA, as well as their antimicrobial activities, highlight the role of halogenated pyridines in medicinal chemistry. This includes exploring their effects on plasmid DNA and evaluating their efficacy against various microbial strains, which could lead to the development of new antimicrobial agents (Vural & Kara, 2017).
Catalysis and Chemical Reactions
The role of halogenated pyridines in catalysis and chemical reactions is another area of application. These compounds can participate in coupling reactions, such as Suzuki cross-coupling, to synthesize novel derivatives with diverse biological and chemical properties. Such reactions are pivotal in pharmaceutical research, leading to the creation of novel molecules with potential therapeutic applications (Ahmad et al., 2017).
Propiedades
IUPAC Name |
5-bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3IN2/c7-2-1-13-5(12)4(11)3(2)6(8,9)10/h1H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZPMAYCQKGZOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)I)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-4-(trifluoromethyl)pyridin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)
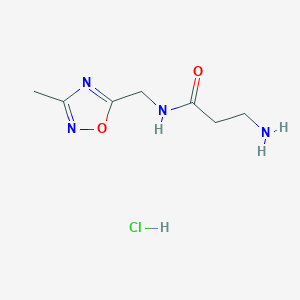
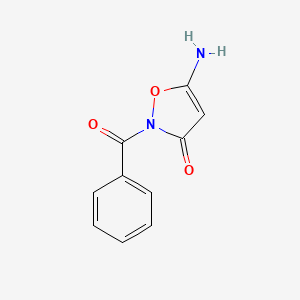
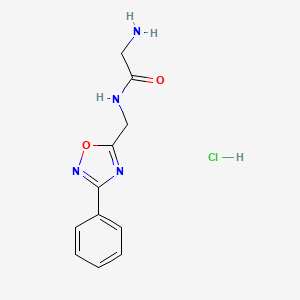
![[2-(Propan-2-yl)oxolan-3-yl]methanamine](/img/structure/B1377835.png)
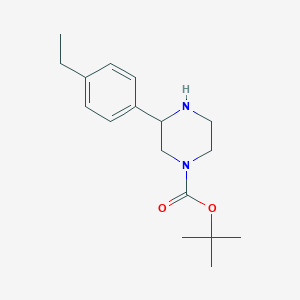
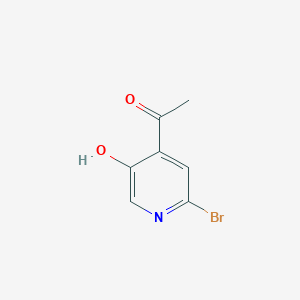
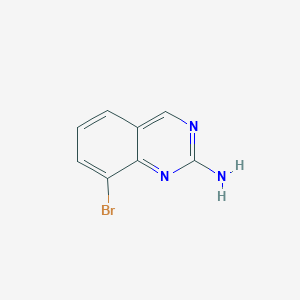
![N-benzyl-8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1377840.png)
